molecular formula C15H14N2O4 B14600182 2,2'-(Methylenediimino)dibenzoic acid CAS No. 61098-02-0

2,2'-(Methylenediimino)dibenzoic acid

Cat. No.: B14600182
CAS No.: 61098-02-0
M. Wt: 286.28 g/mol
InChI Key: PMAPIPPKZXGDFA-UHFFFAOYSA-N
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Description

2,2’-(Methylenediimino)dibenzoic acid is a chemical compound with the molecular formula C15H14N2O4 It is characterized by the presence of two benzoic acid groups connected by a methylenediimino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylenediimino)dibenzoic acid typically involves the reaction of benzoic acid derivatives with methylenediimino compounds under controlled conditions. One common method includes the use of a condensation reaction where benzoic acid is reacted with formaldehyde and ammonia to form the desired product. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylenediimino bridge.

Industrial Production Methods

Industrial production of 2,2’-(Methylenediimino)dibenzoic acid may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylenediimino)dibenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-(Methylenediimino)dibenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-(Methylenediimino)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2’-(Methylenediimino)dibenzoic acid can be compared with other similar compounds, such as:

    Benzoic acid: A simpler compound with a single carboxylic acid group.

    2,2’-Dithiodibenzoic acid: A compound with a similar structure but containing a disulfide bridge instead of a methylenediimino bridge.

    Diphenylamine-2,2’-dicarboxylic acid: Another related compound with two carboxylic acid groups attached to a diphenylamine core.

The uniqueness of 2,2’-(Methylenediimino)dibenzoic acid lies in its methylenediimino bridge, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61098-02-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(2-carboxyanilino)methylamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c18-14(19)10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15(20)21/h1-8,16-17H,9H2,(H,18,19)(H,20,21)

InChI Key

PMAPIPPKZXGDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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